molecular formula C78H101N10O19+ B11932345 MC-Val-Cit-PAB-dimethylDNA31

MC-Val-Cit-PAB-dimethylDNA31

Cat. No.: B11932345
M. Wt: 1482.7 g/mol
InChI Key: ZPRVTBDKPIFAGV-SVJSIQBQSA-O
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Description

MC-Val-Cit-PAB-dimethylDNA31 is a drug-linker conjugate employed in antibody-drug conjugates (ADCs). This compound exhibits robust antitumor efficacy by utilizing the ADC linker, MC-Val-Cit-PAB, to link to the potent antitumor agent dimethylDNA31. Notably, dimethylDNA31 also demonstrates significant bactericidal activity against both persister and stationary-phase Staphylococcus aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-Val-Cit-PAB-dimethylDNA31 is synthesized through a series of chemical reactions that involve the conjugation of dimethylDNA31 with the ADC linker MC-Val-Cit-PAB. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-dimethylDNA31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or oxidation states .

Scientific Research Applications

MC-Val-Cit-PAB-dimethylDNA31 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the development of new chemical reactions and synthetic methodologies.

    Biology: It is employed in biological studies to investigate its bactericidal activity against Staphylococcus aureus and other bacteria.

    Medicine: The compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, leveraging its potent antitumor activity.

    Industry: This compound is used in the production of ADCs for pharmaceutical applications

Mechanism of Action

MC-Val-Cit-PAB-dimethylDNA31 exerts its effects through a mechanism that involves the targeted delivery of the antitumor agent dimethylDNA31 to cancer cells. The ADC linker, MC-Val-Cit-PAB, facilitates the release of dimethylDNA31 within the tumor microenvironment, where it exerts its cytotoxic effects by interfering with cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Val-Cit-PAB-dimethylDNA31 is unique due to its dual functionality as both an antitumor agent and a bactericidal agent. This dual activity makes it a valuable compound for the development of ADCs with enhanced therapeutic efficacy and broader applications in both cancer therapy and antibacterial treatments .

Properties

Molecular Formula

C78H101N10O19+

Molecular Weight

1482.7 g/mol

IUPAC Name

[1-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-30-yl]piperidin-4-yl]-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-dimethylazanium

InChI

InChI=1S/C78H100N10O19/c1-40(2)62(83-56(91)22-15-14-16-33-87-57(92)27-28-58(87)93)76(101)82-52(21-18-32-80-77(79)102)75(100)81-49-25-23-48(24-26-49)39-88(11,12)51-29-34-86(35-30-51)50-37-53(90)63-55(38-50)106-72-64(84-63)59-60-68(96)46(8)71-61(59)73(98)78(10,107-71)104-36-31-54(103-13)43(5)70(105-47(9)89)45(7)67(95)44(6)66(94)41(3)19-17-20-42(4)74(99)85-65(72)69(60)97/h17,19-20,23-28,31,36-38,40-41,43-45,51-52,54,62,66-67,70,94-95H,14-16,18,21-22,29-30,32-35,39H2,1-13H3,(H8-,79,80,81,82,83,84,85,90,91,92,93,96,97,98,99,100,101,102)/p+1/b19-17+,36-31-,42-20+/t41-,43+,44+,45+,52-,54-,62-,66-,67+,70+,78-/m0/s1

InChI Key

ZPRVTBDKPIFAGV-SVJSIQBQSA-O

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C

Origin of Product

United States

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